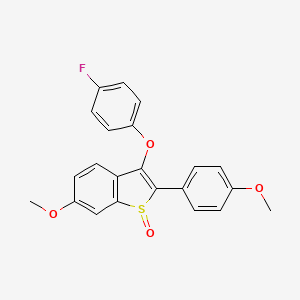

3-(4-Fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple functional groups such as the fluorophenoxy moiety, methoxy groups, and the benzothiophene oxide structure. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogues from corresponding benzazoles . Similarly, the synthesis of complex molecules like the title compound may require careful selection of starting materials and reaction conditions to ensure the correct assembly of the molecule. The synthesis of 3-fluoro-4-nitrophenol from difluoronitrobenzene through methoxylation and demethylation steps is an example of the type of synthetic strategy that might be employed for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various experimental techniques such as X-ray diffraction (XRD), UV-vis spectroscopy, and nuclear magnetic resonance (NMR) . These studies reveal the importance of the solid-state structure, solvent effects, and the presence of tautomeric equilibria. The dihedral angles between rings and the presence of intermolecular hydrogen bonds play a significant role in stabilizing the structures . Such analyses are crucial for understanding the three-dimensional conformation and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the oxidation of benzylphenol with silver oxide in alcoholic media leads to the formation of benzylic ethers and dimers . The sensitivity of fluorophenol moieties to pH and metal cations suggests that the compound may also exhibit interesting reactivity patterns, particularly in the presence of specific environmental factors or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structures. For example, the presence of fluorine atoms can lead to unique interactions such as C-F...F-C contacts, which can influence the crystal packing and stability . The sensitivity of certain compounds to pH changes and their ability to act as fluorescent probes indicate that the compound of interest may also possess distinct optical properties. The solubility, melting point, and other physical properties would be influenced by the intermolecular forces present in the compound.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been synthesized by reacting 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, resulting in a structure belonging to the orthorhombic space group with specific geometric parameters (Xu Liang, 2009).

Carcinogenic Metabolite Synthesis

- The compound is a potential proximate carcinogen of environmentally occurring carcinogens, synthesized through various approaches including the Wittig reaction and Suzuki cross-coupling (Subodh Kumar, 2001).

Fluorescence Probes and pH Sensing

- Analogous compounds have been used in creating fluorescent probes for sensing magnesium and zinc cations, demonstrating sensitivity to pH changes in certain conditions (K. Tanaka et al., 2001).

High-Performance Material Synthesis

- Related compounds have been synthesized for use in creating high-performance, bendable, flame retardant, and transparent epoxy thermosets, demonstrating significant potential in material science (C. Lin et al., 2016).

Anti-Inflammatory Applications

- Compounds with a similar structure have shown potent inhibitory effects on LPS-induced nitric oxide production, indicating potential anti-inflammatory applications (Yu-Chang Chen et al., 2013).

Propriétés

IUPAC Name |

3-(4-fluorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FO4S/c1-25-16-7-3-14(4-8-16)22-21(27-17-9-5-15(23)6-10-17)19-12-11-18(26-2)13-20(19)28(22)24/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHKAFLEPLFVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline](/img/structure/B3002896.png)

![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)

![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)